molecular formula C11H13N B11922769 1,2-Dimethyl-1,2-dihydroisoquinoline CAS No. 52162-76-2

1,2-Dimethyl-1,2-dihydroisoquinoline

Cat. No.: B11922769
CAS No.: 52162-76-2
M. Wt: 159.23 g/mol
InChI Key: BDNDHRWEHJKIRO-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds that are widely found in natural products and pharmaceuticals. The this compound structure is characterized by a partially saturated isoquinoline ring with two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1,2-dihydroisoquinoline can be synthesized through various methods. One common approach involves the cyclization of 2-alkynylbenzaldehydes with amines in the presence of a catalyst. For example, the reaction of 2-alkynylbenzaldehyde with methylamine in the presence of a rhenium catalyst can yield this compound . Another method involves the three-component reaction of isoquinoline, alkyl propiolates, and CH-acids under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and dihydroisoquinolines, which can have different functional groups attached to the aromatic ring.

Scientific Research Applications

1,2-Dimethyl-1,2-dihydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential use as pharmaceuticals.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1,2-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. For example, it can inhibit specific enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

1,2-Dimethyl-1,2-dihydroisoquinoline can be compared with other similar compounds, such as:

    1,2-Dihydroisoquinoline: Lacks the two methyl groups on the nitrogen atom.

    1,2,3,4-Tetrahydroisoquinoline: Has a fully saturated isoquinoline ring.

    Isoquinoline: Fully aromatic and lacks the partial saturation seen in this compound.

The uniqueness of this compound lies in its specific substitution pattern and partial saturation, which confer distinct chemical and biological properties.

Properties

CAS No.

52162-76-2

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1,2-dimethyl-1H-isoquinoline

InChI

InChI=1S/C11H13N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-9H,1-2H3

InChI Key

BDNDHRWEHJKIRO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C=CN1C

Origin of Product

United States

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